Cas no 2228427-37-8 (2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine)

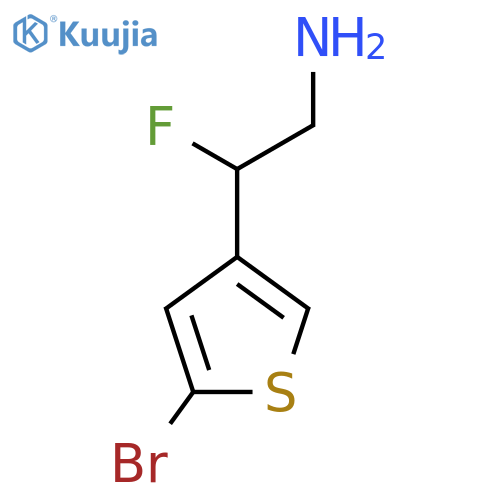

2228427-37-8 structure

商品名:2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine

2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine

- EN300-1918521

- 2228427-37-8

-

- インチ: 1S/C6H7BrFNS/c7-6-1-4(3-10-6)5(8)2-9/h1,3,5H,2,9H2

- InChIKey: TXQDNQBDBTWRIU-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CS1)C(CN)F

計算された属性

- せいみつぶんしりょう: 222.94666g/mol

- どういたいしつりょう: 222.94666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1918521-1.0g |

2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine |

2228427-37-8 | 1g |

$1485.0 | 2023-05-31 | ||

| Enamine | EN300-1918521-2.5g |

2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine |

2228427-37-8 | 2.5g |

$2912.0 | 2023-09-17 | ||

| Enamine | EN300-1918521-0.25g |

2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine |

2228427-37-8 | 0.25g |

$1366.0 | 2023-09-17 | ||

| Enamine | EN300-1918521-0.5g |

2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine |

2228427-37-8 | 0.5g |

$1426.0 | 2023-09-17 | ||

| Enamine | EN300-1918521-5g |

2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine |

2228427-37-8 | 5g |

$4309.0 | 2023-09-17 | ||

| Enamine | EN300-1918521-0.05g |

2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine |

2228427-37-8 | 0.05g |

$1247.0 | 2023-09-17 | ||

| Enamine | EN300-1918521-0.1g |

2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine |

2228427-37-8 | 0.1g |

$1307.0 | 2023-09-17 | ||

| Enamine | EN300-1918521-5.0g |

2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine |

2228427-37-8 | 5g |

$4309.0 | 2023-05-31 | ||

| Enamine | EN300-1918521-10.0g |

2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine |

2228427-37-8 | 10g |

$6390.0 | 2023-05-31 | ||

| Enamine | EN300-1918521-10g |

2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine |

2228427-37-8 | 10g |

$6390.0 | 2023-09-17 |

2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

2228427-37-8 (2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine) 関連製品

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量